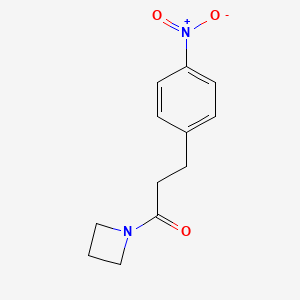
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
- Solvent: Common solvents used are ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the azetidine ring can be oxidized to form different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.
Oxidation: Oxidizing agents such as potassium permanganate, solvents like acetone, elevated temperatures.
Major Products Formed:
Reduction: 1-(Azetidin-1-yl)-3-(4-aminophenyl)propan-1-one.
Substitution: Various substituted azetidine derivatives.
Oxidation: Oxidized azetidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Azetidin-1-yl)-3-phenylpropan-1-one
- 1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one
- 1-(Azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one
Comparison: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This makes it different from other similar compounds that may have different substituents on the phenyl ring
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-1-9-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-3,5-6H,1,4,7-9H2 |
Clave InChI |
INZCQRPXEMDGQB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(cyclopropylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13873705.png)
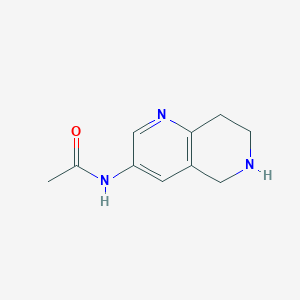
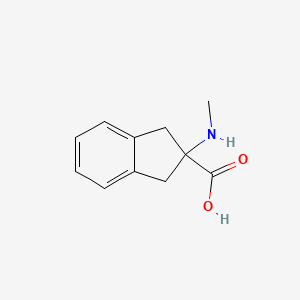
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
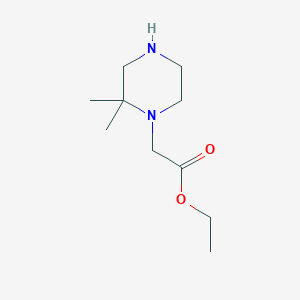
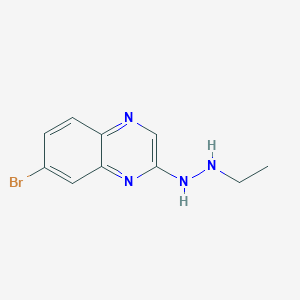


![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
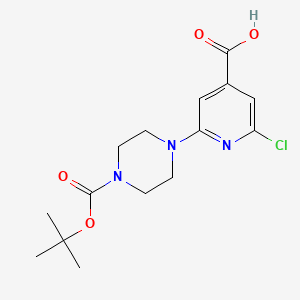
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
